molecular formula C8H11N3O2 B8702726 1-(5-Methyl-[1,3,4]oxadiazol-2-yl)-piperidin-4-one

1-(5-Methyl-[1,3,4]oxadiazol-2-yl)-piperidin-4-one

Cat. No.: B8702726
M. Wt: 181.19 g/mol
InChI Key: UACURMRAVGLWCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methyl-[1,3,4]oxadiazol-2-yl)-piperidin-4-one is a useful research compound. Its molecular formula is C8H11N3O2 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-one

InChI

InChI=1S/C8H11N3O2/c1-6-9-10-8(13-6)11-4-2-7(12)3-5-11/h2-5H2,1H3

InChI Key

UACURMRAVGLWCF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)N2CCC(=O)CC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Hydroxy-1-(5-methyl-[1,3,4]oxadiazol-2-yl)-1,2,5,6-tetrahydro-pyridine-3-carboxylic acid allyl ester potassium salt (163 mg, 0.54 mmol) was dissolved in little 25% aqueous HCl solution and the solvent was removed under reduced pressure. The residue was evaporated twice with toluene/tetrahydrofurane. The residue was suspended in tetrahydrofurane (0.26 mL). To a solution of triethyl amine (263 L, 1.88 mmol) and formic acid (42 L, 1.08 mmol) in tetrahydrofurane (0.51 mL) was added under nitrogen and stirring a solution of palladium (II) acetate (3.0 mg, 0.013 mmol) and triphenylphosphine (7.3 mg, 0.027 mmol) in tetrahydrofurane (0.77 mL). After stirring for 5 minutes at room temperature the prepared catalyst solution was added to the suspension. The reaction was stirred at room temperature for 1 hour, poured onto water and extracted twice with ethyl acetate. The combined organic layers were washed with saturated aqueous NaCl solution, dried over sodium sulfate, filtered and the solvent was evaporated under reduced pressure. The title compound was obtained as a yellow viscous oil (54 mg, 55%).
Name
4-Hydroxy-1-(5-methyl-[1,3,4]oxadiazol-2-yl)-1,2,5,6-tetrahydro-pyridine-3-carboxylic acid allyl ester potassium salt
Quantity
163 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
263 L
Type
reactant
Reaction Step Two
Quantity
42 L
Type
reactant
Reaction Step Two
Quantity
0.51 mL
Type
solvent
Reaction Step Two
Quantity
7.3 mg
Type
reactant
Reaction Step Three
Quantity
0.77 mL
Type
solvent
Reaction Step Three
Quantity
3 mg
Type
catalyst
Reaction Step Three
Name
Yield
55%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C=CCOC(=O)C1=C(O)CCN(c2nnc(C)o2)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.